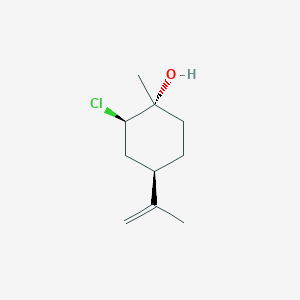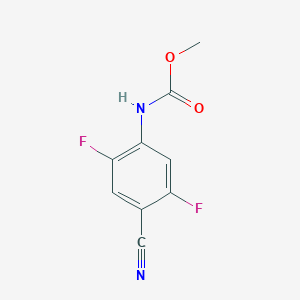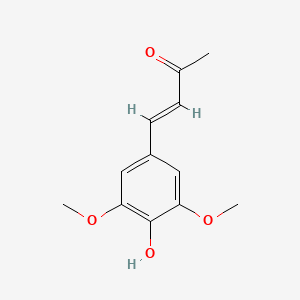![molecular formula C23H22N2Se B12570295 Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- CAS No. 191794-03-3](/img/structure/B12570295.png)
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- is a heterocyclic compound that contains a pyridazine ring. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry. This particular compound is notable for its unique structure, which includes a phenylseleno group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-tetrahydropyridazines typically involves the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This method is efficient, offering high yields and good functional group tolerance. The reaction conditions are generally mild, and the process is operationally simple, making it attractive for synthetic chemists.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-pyridazine undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, deselenated pyridazines, and substituted pyridazines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and pharmacological activities.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing the compound’s biological activity. The pyridazine ring can interact with biological targets, potentially inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A simpler structure without the phenylseleno group.
Pyridazinone: Contains an oxygen atom in the ring, offering different pharmacological properties.
Phenylselenopyridazine: Similar structure but with different substituents.
Uniqueness
Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
191794-03-3 |
|---|---|
Formule moléculaire |
C23H22N2Se |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2,6-diphenyl-3-(phenylselanylmethyl)-4,5-dihydro-3H-pyridazine |
InChI |
InChI=1S/C23H22N2Se/c1-4-10-19(11-5-1)23-17-16-21(18-26-22-14-8-3-9-15-22)25(24-23)20-12-6-2-7-13-20/h1-15,21H,16-18H2 |
Clé InChI |
KAUJVECQJOWAKL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NN(C1C[Se]C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)

![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)

![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)

![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)

![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)
![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)
